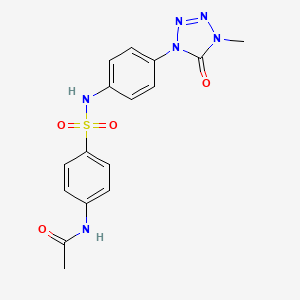
N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the target’s function . The presence of the tetrazole ring, a five-membered heterocyclic moiety, could potentially contribute to the compound’s biological activity .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities .
Biological Activity
N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Key Characteristics:
- Molecular Formula: C16H19N5O3S
- Molecular Weight: 373.42 g/mol
- IUPAC Name: N-[4-(sulfamoyl)-N-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]acetamide
1. Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of phenylacetamides, including those similar to this compound. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study involving synthesized sulfamoyl phenyl acetamide derivatives demonstrated that certain compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 of 23.30 µM against A549 lung cancer cells, indicating potent anticancer activity .
2. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been assessed against several bacterial strains. For instance, derivatives containing thiazole moieties showed promising results with minimum effective concentrations (EC50) significantly lower than conventional antibiotics.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Xanthomonas oryzae pv. oryzae | 156.7 | |
| Compound B | Xanthomonas axonopodis pv. citri | 230.5 | |
| Compound C | Xanthomonas oryzae pv. oryzicola | 545.2 |
These findings suggest that compounds similar to this compound may possess significant antibacterial properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Membrane Disruption: The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis as observed in electron microscopy studies .
Properties
IUPAC Name |
N-[4-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-11(23)17-12-5-9-15(10-6-12)27(25,26)18-13-3-7-14(8-4-13)22-16(24)21(2)19-20-22/h3-10,18H,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKRAQUFSLOPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














